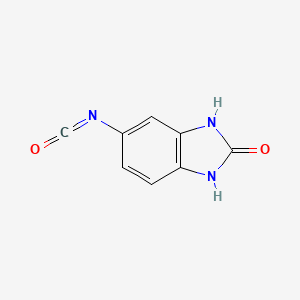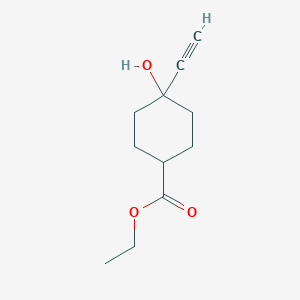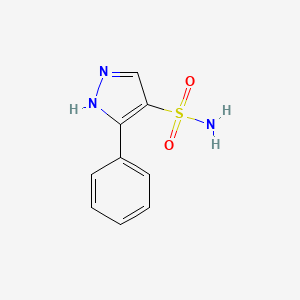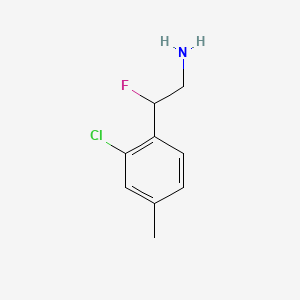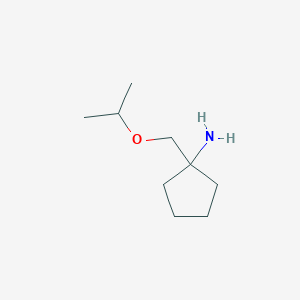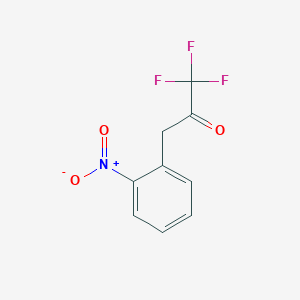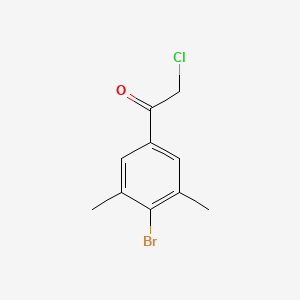
1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where 4-bromo-3,5-dimethylbenzoyl chloride reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products:
Nucleophilic Substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学的研究の応用
1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
- 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
- 1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine
Comparison: While these compounds share structural similarities, this compound is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms
特性
分子式 |
C10H10BrClO |
|---|---|
分子量 |
261.54 g/mol |
IUPAC名 |
1-(4-bromo-3,5-dimethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H10BrClO/c1-6-3-8(9(13)5-12)4-7(2)10(6)11/h3-4H,5H2,1-2H3 |
InChIキー |
XHBQDFYWESPIOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


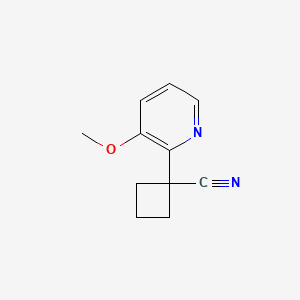
![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
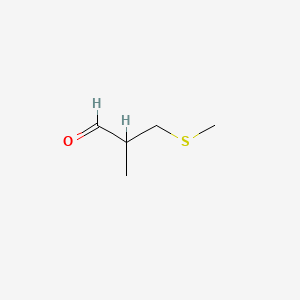

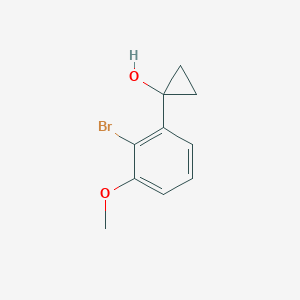
aminehydrochloride](/img/structure/B13610108.png)
